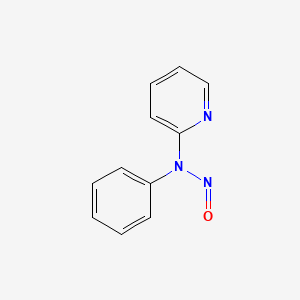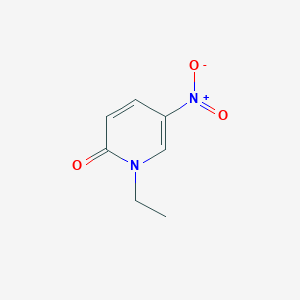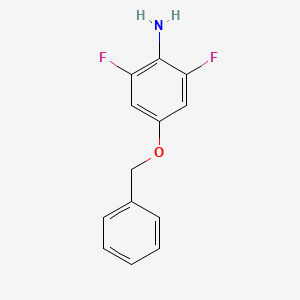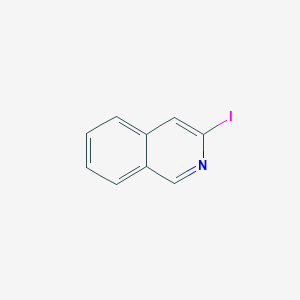
3-Iodoisoquinoline
Overview
Description
3-Iodoisoquinoline is a compound that belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .Molecular Structure Analysis
The molecular formula of 3-Iodoisoquinoline is C9H6IN . It shares a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline compounds have been synthesized using various methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .Scientific Research Applications
Synthesis Methods and Chemical Transformations
Facile Preparation for Isoquinoline Derivatives : 3-Aryl-4-iodoisoquinolines, including 4-Iodo-3-phenylisoquinoline, are synthesized from N-(o-arylethynyl)benzyl p-toluenesulfonamides using a novel one-pot method under transition-metal-free conditions. This approach is significant for preparing isoquinoline derivatives efficiently (Naruto & Togo, 2021).
Dirhodium(II)-Catalyzed Bisfunctionalization : The synthesis of 4-Iodoisoquinolin-1(2 H)-ones via a Rh2(II,II)-catalyzed reaction under mild conditions showcases the importance of 3-Iodoisoquinoline as a precursor in medicinal chemistry, particularly for CRTH2 antagonists (Fang, Wang, & Wang, 2019).
Iodoisoquinoline-Fused Benzimidazoles Synthesis : A tandem route involving iodocyclization strategy produces iodoisoquinoline-fused benzimidazole derivatives, highlighting the compound's role in novel organic syntheses (Ouyang et al., 2011).
Applications in Photoredox Catalysis
Photocatalytic Organic Reactions : Iodo-Bodipy immobilized on porous silica, functioning as a photocatalyst, utilizes tetrahydroisoquinoline derivatives, emphasizing the role of 3-Iodoisoquinoline in photoredox catalytic reactions (Guo et al., 2013).
Visible-Light-Absorbing Photocatalysts : Iodo-Bodipys serve as organic photocatalysts in various photoredox catalytic organic reactions, again underlining the significance of 3-Iodoisoquinoline derivatives in facilitating these processes (Huang & Zhao, 2013).
Other Applications
Electrophilic Cyclization in Organic Chemistry : The formation of 3-iodoquinolines through electrophilic cyclization demonstrates the broader utility of 3-Iodoisoquinoline in organic chemical synthesis (Ali et al., 2011).
Copper-Catalyzed Synthesis : The copper-catalyzed tandem annulation process for synthesizing 3-iodoquinolines highlights the compound's applicability in developing diverse molecular structures (Wang et al., 2016).
Dopamine D3 Receptor Ligands Development : 3-Iodoisoquinoline derivatives are investigated for their potential as dopamine D3 receptor antagonists, offering insights into neurological and psychiatric disorder treatments (Mach et al., 2004).
Antitumor Activity Studies : Certain iodinated 4-(3H)-quinazolinones, structurally similar to 3-Iodoisoquinoline, exhibit significant antitumor activity, underscoring the relevance of such compounds in cancer research (Pérez-Fehrmann et al., 2022).
Mechanism of Action
While the specific mechanism of action for 3-Iodoisoquinoline is not explicitly mentioned in the search results, isoquinoline alkaloids, a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
According to the Safety Data Sheet, 3-Iodoisoquinoline is classified as having acute toxicity, both oral and inhalation (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) .
Future Directions
Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds have stimulated the interest of researchers in this field . Isoquinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that there is potential for future research and development of 3-Iodoisoquinoline and its derivatives.
properties
IUPAC Name |
3-iodoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDOKBHULEVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348835 | |
| Record name | 3-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoisoquinoline | |
CAS RN |
66728-97-0 | |
| Record name | 3-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



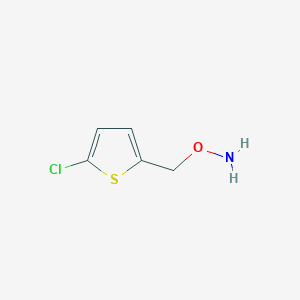

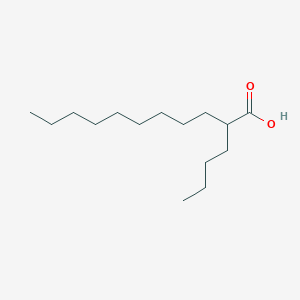

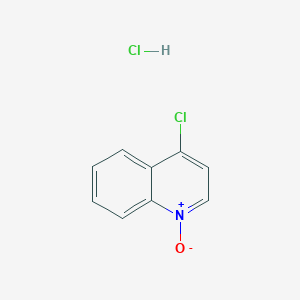
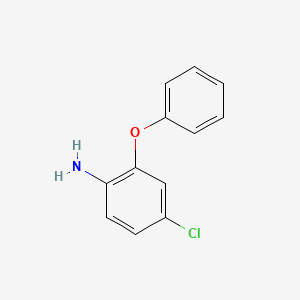

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)


